2-[2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid

Catalog No.
S822515
CAS No.
85531-20-0
M.F
C44H28O14
M. Wt
780.694
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybe...

CAS Number

85531-20-0

Product Name

2-[2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid

IUPAC Name

2-[2-[2-[2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid

Molecular Formula

C44H28O14

Molecular Weight

780.694

InChI

InChI=1S/C44H28O14/c1-26(45)53-34-21-9-3-15-28(34)40(48)55-36-23-11-5-17-30(36)42(50)57-38-25-13-7-19-32(38)44(52)58-37-24-12-6-18-31(37)43(51)56-35-22-10-4-16-29(35)41(49)54-33-20-8-2-14-27(33)39(46)47/h2-25H,1H3,(H,46,47)

InChI Key

SDGIRVLQYCRWQF-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3C(=O)OC4=CC=CC=C4C(=O)OC5=CC=CC=C5C(=O)OC6=CC=CC=C6C(=O)O

2-[2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid], also known as 2-[[2-[[2-(Acetyloxy)benzoyl]oxy]benzoyl]oxy]benzoic acid 2-[(2-Carboxyphenoxy)carbonyl]phenyl ester, is a complex organic compound with the molecular formula C₃₇H₂₄O₁₂ and a molecular weight of 660.58 g/mol. This compound is characterized by multiple benzene rings connected through ether linkages, which contribute to its structural complexity and potential biological activity. The presence of acetyl and carboxyphenoxy groups suggests that it may exhibit properties similar to those of acetylsalicylic acid (aspirin), particularly in terms of anti-inflammatory and analgesic effects .

There is no current information available regarding the specific biological activity or mechanism of action of this compound.

As with any unknown compound, it is advisable to handle this molecule with caution. Potential hazards might include:

  • Skin and eye irritation: The aromatic components could cause irritation upon contact.
  • Dust inhalation: Inhalation of dust particles might irritate the respiratory tract.

The chemical reactivity of 2-[2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid includes:

  • Hydrolysis: The ester bonds can undergo hydrolysis in the presence of water or aqueous bases, leading to the formation of the corresponding acids and alcohols.
  • Esterification: The carboxylic acid groups can react with alcohols to form esters, which may be useful for modifying the compound's solubility or biological activity.
  • Oxidation: The aromatic rings may be susceptible to oxidation under certain conditions, potentially altering their biological activity .

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Anti-inflammatory Effects: Due to its structural similarity to acetylsalicylic acid, this compound may inhibit cyclooxygenase enzymes, leading to reduced production of prostaglandins and subsequent anti-inflammatory effects.
  • Antioxidant Properties: The presence of multiple hydroxyl groups can enhance its ability to scavenge free radicals, providing potential protective effects against oxidative stress.
  • Antimicrobial Activity: Some studies suggest that structurally related compounds possess antimicrobial properties, which could extend to this compound as well .

Synthesis of 2-[2-[2-[2-[2-(2-Acetyloxybenzoyl)oxybenzoyl]oxybenzoyl]oxybenzoyl]oxybenzoic acid typically involves:

  • Starting Materials: Utilizing acetyloxybenzoic acid derivatives as starting materials.
  • Stepwise Etherification: Sequential etherification reactions to build the multi-layered structure. This involves reacting phenolic compounds with activated esters or halides.
  • Final Esterification: The final step involves forming the ester linkages with carboxyphenol derivatives, ensuring the correct orientation and functionalization .

The potential applications of this compound include:

  • Pharmaceuticals: As a potential anti-inflammatory or analgesic agent, it could be developed into a drug formulation.
  • Cosmetics: Its antioxidant properties might make it suitable for use in skincare products aimed at reducing oxidative damage.
  • Research: It could serve as a tool compound in studies investigating the mechanisms of action of similar drugs or in exploring new therapeutic avenues .

Interaction studies are crucial for understanding how this compound behaves in biological systems:

  • Protein Binding: Investigating how well it binds to plasma proteins can provide insights into its pharmacokinetics.
  • Metabolic Pathways: Understanding how it is metabolized in the liver can help predict its efficacy and safety profile.
  • Synergistic Effects: Studies may explore its interactions with other drugs, particularly those used for pain relief or inflammation, to assess potential synergistic effects .

Similar compounds include:

Compound NameMolecular FormulaKey Features
Acetylsalicylic AcidC₉H₈O₄Well-known anti-inflammatory drug; single acetyl group
Salicylic AcidC₇H₆O₃Natural compound; anti-inflammatory properties
Benzoic Acid DerivativesVariesCommonly used as preservatives; simpler structures

Uniqueness

This compound stands out due to its intricate multi-layered structure involving five benzene rings connected through ether linkages, making it potentially more effective than simpler analogs in modulating biological pathways related to inflammation and pain management. The combination of acetyl and carboxyphenoxy groups may also enhance its solubility and bioavailability compared to traditional compounds like acetylsalicylic acid .

XLogP3

8.3

Dates

Last modified: 04-15-2024

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